1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one
Description
Significance of Pyrazinone Scaffolds in Contemporary Chemical Research
Pyrazinone scaffolds are six-membered heterocyclic rings containing two nitrogen atoms. They are recognized as key building blocks in the design and synthesis of molecules with a wide range of biological activities. saudijournals.com The pyrazinone nucleus is a component of various natural products, often derived from microbial sources, which exhibit intriguing pharmacological properties.
In medicinal chemistry, the pyrazinone framework is valued for its ability to act as a versatile scaffold upon which various functional groups can be placed to modulate biological activity and pharmacokinetic properties. Its structural features, including hydrogen bond donors and acceptors, allow for specific interactions with biological targets. saudijournals.com The diverse therapeutic potential of pyrazine (B50134) derivatives, the broader class to which pyrazinones belong, has been explored extensively, with research highlighting activities such as anticancer properties. saudijournals.com
Below is a table summarizing the reported biological activities of various compounds containing the pyrazinone or related pyrazine scaffold.
| Biological Activity | Compound Class/Example |
| Anticancer | Fused Pyrazine Derivatives |
| Antiviral | Favipiravir |
| Anti-inflammatory | Pyrazinone-based enzyme inhibitors |
| Antibacterial | Natural products like Deoxyaspergillic acid |
Overview of Dihydropyrazinone Derivatives in Academic Contexts
Dihydropyrazinone derivatives are compounds that feature a partially saturated version of the pyrazinone ring. While the broader class of pyrazinones has been the subject of numerous studies, the specific subset of dihydropyrazinones is less extensively documented in academic literature. This relative scarcity of dedicated research presents an opportunity for new avenues of chemical exploration.
Much of the existing literature on related "dihydro-" heterocyclic systems, such as dihydropyrimidines and dihydropyridines, has demonstrated that the saturation level of the heterocyclic ring can significantly influence the three-dimensional shape, electronic properties, and, consequently, the biological activity of the molecule. For instance, dihydropyrimidinone (DHPM) derivatives have been investigated for a wide array of pharmacological activities, including antitumoral, anti-inflammatory, and antibacterial effects. While distinct from dihydropyrazinones, the research on these related scaffolds underscores the potential for discovering novel bioactive agents by exploring the chemical space of partially saturated nitrogen-containing heterocycles.
Rationale for Focused Investigation of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one
The chemical entity this compound has not been the subject of extensive investigation, marking it as a novel compound for scientific inquiry. The rationale for its focused study is based on a structural deconstruction of the molecule, considering the known contributions of its constituent parts—the dihydropyrazinone core, the N-methyl group, and the phenoxy substituent—to molecular properties and biological activity.
The Dihydropyrazinone Core: As established, this heterocyclic system provides a robust and versatile scaffold. Its potential for biological activity, inferred from the broader pyrazinone family, makes it a promising foundation for a new chemical entity.
The 1-Methyl Group: The introduction of a methyl group on a nitrogen atom (N-methylation) is a common and impactful strategy in medicinal chemistry. N-methylation can significantly alter a molecule's physicochemical properties. nih.gov It can enhance metabolic stability by protecting the nitrogen from certain metabolic pathways, and it often increases a compound's lipophilicity. researchgate.net This increased lipophilicity can, in some cases, improve membrane permeability, including penetration of the blood-brain barrier. acs.org Therefore, the "1-methyl" substituent is hypothesized to confer favorable pharmacokinetic properties to the molecule. researchgate.netacs.org
The 3-Phenoxy Group: The phenoxy group, an aryl ether linkage, is considered a "privileged moiety" in drug design. nih.govmdpi.com This functional group is present in numerous approved drugs and is known to be of crucial importance for their biological activity. nih.govmdpi.com The phenoxy moiety can engage in hydrophobic and van der Waals interactions with biological targets, and the ether oxygen can act as a hydrogen bond acceptor. stereoelectronics.org The inclusion of a phenoxy group has been linked to a wide spectrum of pharmacological effects, including neurological, anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net Its presence on the dihydropyrazinone ring at the 3-position suggests the potential for potent and specific biological interactions.
The combination of these three structural features in a single molecule provides a strong rationale for the synthesis and systematic investigation of this compound. Its unique structure holds potential for novel biological activity, meriting its exploration as a new chemical entity in academic and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-phenoxypyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBASDCFAIKJSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Historical Development of Pyrazinone Synthesis Relevant to the Compound Structure
The synthesis of pyrazinones, the core heterocyclic system of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one, has a rich history dating back to the early 20th century. Initial methods were often limited in scope and yielded symmetrically substituted products. A significant advancement came in 1942, when a method for preparing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents was reported. This approach involved the condensation of an α-amino ketone hydrochloride with a 2-bromo- or 2-chloro-substituted acid halide. The resulting ketoamide was then treated with ammonia (B1221849) to form a dihydropyrazine, which was subsequently oxidized to the pyrazinone.
Another historically important route to the pyrazinone core is through the modification of diketopiperazines (2,5-piperazinediones). This method involves the conversion of diketopiperazines into chloropyrazines by treatment with reagents like phosphoryl chloride. The resulting chloropyrazines can then be hydrolyzed to the corresponding 2(1H)-pyrazinones. These early methods laid the groundwork for the more versatile and higher-yielding syntheses that would follow, establishing the fundamental bond formations necessary for constructing the pyrazinone ring.
Contemporary Approaches to 1,2-Dihydropyrazin-2-one Ring Formation
Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for the formation of the 1,2-dihydropyrazin-2-one ring. One of the most significant contemporary strategies is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This method, first described in 1949, has been extensively optimized to improve regioselectivity and yield.
Another powerful modern approach involves the treatment of an α-aminonitrile with an oxalyl halide. This method is particularly useful for producing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further functionalization. The α-aminonitrile precursor is typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. Researchers have also developed multi-kilogram scale syntheses by adapting and optimizing these foundational methods, often replacing hazardous reagents and improving reaction conditions for industrial applications. These contemporary methods provide robust and flexible pathways to a wide array of substituted pyrazinones, including the precursors necessary for this compound.
Specific Synthetic Routes to this compound
While a direct, single-step synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic strategy can be devised based on established pyrazinone chemistry. This approach involves the sequential construction and functionalization of the pyrazinone core.
Multi-Step Synthesis Strategies for the Core Structure
A logical synthetic pathway to the target compound would involve three key stages:
Formation of a dihalopyrazinone intermediate: A common starting point is the synthesis of a 1-methyl-3,5-dihalo-1,2-dihydropyrazin-2-one. This can be achieved by reacting an N-methyl-α-amino acid derivative or a related precursor with an oxalyl halide.
Nucleophilic aromatic substitution to introduce the phenoxy group: The halogen at the C3 position is more reactive towards nucleophilic substitution than the one at C5. Reacting the dihalo intermediate with sodium phenoxide would selectively displace the C3-halogen to form 1-methyl-3-phenoxy-5-halo-1,2-dihydropyrazin-2-one.
Reductive dehalogenation: The final step would be the removal of the remaining halogen at the C5 position. This can be accomplished using various reductive methods, such as catalytic hydrogenation, to yield the final product, this compound.
An alternative route could involve forming the 3-phenoxy-1,2-dihydropyrazin-2-one core first, followed by a final N-methylation step at the N1 position using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Precursor Design and Selection for Optimized Yields
The selection of precursors is critical for maximizing the yield and purity of the final product.
| Precursor Category | Example Precursor | Rationale for Selection |
| Nitrogen Source for N1 | Methylamine or N-methylglycine derivatives | Directly incorporates the required N-methyl group into the pyrazinone ring from the start of the synthesis. |
| Pyrazinone Core Precursor | Oxalyl chloride or oxalyl bromide | Highly reactive and commonly used to form the C2-C3 bond of the pyrazinone ring with an α-aminonitrile. |
| Phenoxy Group Source | Sodium phenoxide (prepared from phenol (B47542) and a strong base like sodium hydride) | A potent nucleophile for the efficient displacement of a halogen at the C3 position of the pyrazinone ring. |
Reaction Condition Optimization for Enhanced Selectivity
Optimizing reaction conditions is crucial for each step of the synthesis to ensure high selectivity and yield.
Table of Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Parameter | Condition | Rationale |
|---|---|---|---|
| Nucleophilic Substitution (Phenoxylation) | Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Promotes SNAr reactions by stabilizing the charged intermediate. |
| Temperature | Elevated temperatures (e.g., 80-120 °C) | Overcomes the activation energy for the substitution on the heterocyclic ring. | |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | To generate the phenoxide nucleophile in situ. | |
| N-Methylation (if performed as a final step) | Methylating Agent | Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) | Provides a reactive methyl group for alkylation. |
| Base | Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) | To deprotonate the pyrazinone nitrogen, activating it for methylation. | |
| Solvent | Acetonitrile or Acetone | Provides a suitable medium for the reaction with good solubility for reactants. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrazinones is an area of active research, aimed at reducing the environmental impact of these processes. For the synthesis of this compound, several green strategies could be employed.
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A greener alternative is the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol. These solvents are biodegradable, have low toxicity, and can be recycled. They have been shown to be effective for the synthesis of 2(1H)-pyrazinones, often leading to improved yields.
Catalytic Approaches: The use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. For instance, in the dehalogenation step, a recyclable palladium on carbon (Pd/C) catalyst is a standard and relatively green choice.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and are being increasingly explored for the synthesis of heterocyclic cores.
Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis has been successfully applied to the formation of various heterocyclic rings, including pyrazinones.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Fragmentation Pattern Analysis for Elucidation of Structural Motifs
A thorough and accurate response that adheres to the user's instructions for detailed, data-driven content cannot be provided at this time due to the absence of the necessary scientific data in the public domain.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic range of wavenumbers, providing a unique molecular fingerprint.
For the hypothetical compound 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one, one would expect to observe characteristic absorption bands corresponding to its constituent functional groups. A general prediction of the expected IR absorption regions is presented in the table below. It is crucial to note that these are theoretical ranges, and the actual experimental values for the target compound may vary due to the specific molecular environment and intermolecular interactions.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Amide in pyrazinone ring) | 1650 - 1700 | Stretching |
| C=C (Aromatic and pyrazinone ring) | 1450 - 1600 | Stretching |
| C-O-C (Phenoxy ether linkage) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Stretching |
| C-N (Pyrazinone ring) | 1250 - 1350 | Stretching |
| C-H (Aromatic and methyl) | 3000 - 3100 (aromatic), 2850 - 3000 (aliphatic) | Stretching |
Without experimental data, a detailed analysis of the spectrum to confirm the presence and specific vibrational frequencies of these functional groups in this compound is not possible.
X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)
As no crystallographic data for this compound has been reported in the searched literature, a discussion of its solid-state molecular architecture is not feasible. A successful X-ray crystallographic analysis would require the growth of a suitable single crystal of the compound. If such a crystal were obtained and analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing details such as those listed in the hypothetical data table below.
| Crystallographic Parameter | Hypothetical Data |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |
| Volume (V) | Not Available |
| Z (Molecules per unit cell) | Not Available |
| Calculated Density (ρ) | Not Available |
| Bond Lengths (e.g., C=O, C-N, C-O) | Not Available |
| Bond Angles (e.g., C-N-C, C-O-C) | Not Available |
| Torsion Angles | Not Available |
This information would allow for a definitive determination of the molecule's conformation, including the planarity of the dihydropyrazinone ring and the orientation of the phenoxy and methyl substituents.
Computational Chemistry and Molecular Modeling of 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and molecular orbitals, which are key to predicting chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one, DFT calculations would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
A typical DFT study on a novel compound would yield data such as the energies of these frontier orbitals. While no specific data exists for the target compound, a hypothetical data table is presented below to illustrate the expected output.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Likely localized on the phenoxy and pyrazinone rings, indicating regions of electron density available for electrophilic attack. |
| LUMO | -1.2 | Potentially distributed over the pyrazinone ring, suggesting sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | A larger gap would suggest high kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electrostatic Potential Surface (ESP) Analysis for Interaction Prediction
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions.
For this compound, an ESP analysis would likely reveal a negative potential around the carbonyl oxygen of the pyrazinone ring and potentially on the oxygen of the phenoxy group, making these sites potential hydrogen bond acceptors. Positive potential might be found on the hydrogen atoms of the methyl group and the aromatic rings.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of a molecule is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.
For this compound, the key rotational bond would be between the pyrazinone ring and the phenoxy group. A computational scan of the potential energy surface as a function of the dihedral angle of this bond would reveal the energy minima corresponding to stable conformers and the energy barriers to rotation between them.
A hypothetical energy profile is described in the table below:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.0 | Eclipsed (high energy) |
| 60 | 0.0 | Staggered (low energy, stable conformer) |
| 120 | 5.5 | Eclipsed (high energy) |
| 180 | 0.5 | Staggered (low energy, stable conformer) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent. researchgate.net An MD simulation of this compound in an aqueous solution would reveal how the molecule moves, flexes, and interacts with water molecules.
Key outputs from an MD simulation would include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and the Radial Distribution Function (RDF) to understand the solvation shell and specific interactions with water molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context.
In Silico Prediction of Potential Molecular Interactions with Biological Macromolecules
In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govuomustansiriyah.edu.iq This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed against a panel of known protein targets. The results would be a series of binding scores, indicating the predicted binding affinity of the compound for each target. For instance, studies on other pyrazine (B50134) derivatives have explored their potential as inhibitors of specific kinases. bibliomed.orgjapsonline.com
A hypothetical docking study result might look like the following:
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Hydrogen bond with ASP86, Pi-Pi stacking with PHE145 |
| Protease B | -6.2 | Hydrophobic interactions with LEU25, VAL52 |
| Receptor C | -7.1 | Hydrogen bond with GLN102 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar Studies of 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One Derivatives
Design Principles for Structural Modification of the Dihydropyrazinone Core
The dihydropyrazinone core serves as a versatile scaffold in medicinal chemistry. nih.gov Structural modifications are guided by established principles of drug design aimed at enhancing binding affinity, selectivity, and pharmacokinetic properties. nih.govrutgers.edu Key strategies for modifying the dihydropyrazinone core involve simplification of complex structures, substitution at various positions, and bioisosteric replacement to improve pharmacological effects. mdpi.com21umas.edu.ye
One primary design principle is the strategic modification of the core to explore and optimize interactions with biological targets. researchgate.net The rigidity of the dihydropyrazinone ring is advantageous, but introducing flexibility or specific conformational constraints can lead to improved activity. mdpi.com Medicinal chemists often employ techniques such as ring expansion, contraction, or the introduction of heteroatoms to modulate the electronic and steric properties of the core scaffold. 21umas.edu.ye Furthermore, the core can be decorated with various functional groups to probe the chemical space around the binding site of a target protein, a fundamental approach in lead optimization. rutgers.edu
Influence of Substituent Variations on the Phenoxy Moiety
The phenoxy moiety is a critical component of the 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one structure, often playing a pivotal role in the compound's interaction with its biological target. nih.govmdpi.com SAR studies have demonstrated that the nature and position of substituents on this phenyl ring can dramatically alter biological activity. mdpi.comresearchgate.net
Substituents can be broadly categorized as electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), and electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) and trifluoromethyl (-CF₃). The placement of these groups (ortho, meta, or para) is also crucial.
Electron-Withdrawing Groups: Halogen substitutions, particularly fluorine and chlorine, have shown significant effects. A 4-fluoro or a 4-chloro substituent on the phenoxy ring often leads to enhanced activity. mdpi.commdpi.com For instance, a 4-fluorophenoxy group has been shown to have an advantageous effect on the antiplasmodial activity of certain compounds. mdpi.com In some cases, double-chlorine substitution, especially at the meta and para positions, significantly increases activity. mdpi.com The 4-trifluoromethylphenoxy group has also been identified as a substituent in a highly active compound. mdpi.com
Electron-Donating Groups: The introduction of a 4-methoxy group on the phenoxy moiety has been associated with potent inhibitory activity in certain contexts. mdpi.com
Positional Isomerism: The position of the substituent is a key determinant of activity. Studies on phenoxyethanamine derivatives showed that ortho substitution with large groups could increase hydrophobic interactions. nih.gov In other series, para-substituted derivatives were found to be more active than their ortho or meta counterparts. mdpi.com
The phenoxy group often engages in crucial π-π stacking or hydrophobic interactions within the binding pocket of a target protein. nih.gov Substituents can modulate the electronic distribution of the phenyl ring, influencing these non-covalent interactions and thereby altering the binding affinity.
| Substituent on Phenoxy Moiety | Position | General Effect on Activity | Reference Example |
|---|---|---|---|
| Fluoro (-F) | para (4-) | Generally advantageous, enhances activity | Antiplasmodial 2-phenoxybenzamides mdpi.com |
| Chloro (-Cl) | para (4-) | Often increases activity | Antimicrobial agents mdpi.com |
| Di-chloro (-Cl, -Cl) | meta, para (3,4-) | Significantly increases activity | Various bioactive compounds mdpi.com |
| Trifluoromethyl (-CF₃) | para (4-) | Associated with highly active compounds | Cholesterol esterase inhibitors mdpi.com |
| Methoxy (-OCH₃) | para (4-) | Can confer potent activity | DAPK1 and CSF1R inhibitors mdpi.com |
| Large ortho groups | ortho (2-) | Increases hydrophobic interactions | Phenoxyethanamine derivatives nih.gov |
Impact of Modifications at the N1-Methyl Position
The N1-position of the dihydropyrazinone ring, occupied by a methyl group in the parent compound, is another key site for structural modification. Alterations at this position can influence the compound's steric profile, electronic properties, and metabolic stability. While direct studies on this compound are specific, principles can be drawn from analogous modifications in other heterocyclic systems, such as N1-methylpseudouridine (m1Ψ) in mRNA. nih.govnih.gov
In the context of m1Ψ, the N1-methyl group plays a crucial role in reducing immunogenicity and enhancing mRNA stability and translational efficiency. nih.govpreprints.org The methyl group can sterically hinder interactions that might lead to degradation or unwanted immune recognition. nih.gov It also alters the hydrogen bonding capacity of the nitrogen atom. nih.gov
Translating these principles to dihydropyrazinone derivatives, modifying the N1-methyl group could:
Alter Binding Affinity: Replacing the methyl group with larger alkyl or aryl groups could introduce new steric or hydrophobic interactions with the target protein, potentially increasing affinity. nih.gov
Influence Metabolic Stability: The N1-position can be susceptible to metabolic enzymes. Introducing bulkier groups or those less prone to enzymatic modification could enhance the compound's metabolic stability and prolong its duration of action.
Further investigation is required to systematically evaluate the impact of various substituents at the N1-position of the dihydropyrazinone core to establish a clear SAR.
Stereochemical Considerations in Dihydropyrazinone Analogs and Their Academic Implications
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral. longdom.org The biological activity of a compound is often highly dependent on its stereochemistry. nih.govscience.gov When modifications to the dihydropyrazinone core introduce chiral centers, the resulting stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological and toxicological properties. longdom.orgnih.gov
The academic implications of studying stereochemistry in dihydropyrazinone analogs are profound. It allows for a deeper understanding of the molecular interactions between the drug and its target. nih.gov Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. researchgate.net
Key academic and practical points include:
Target Binding: Receptors and enzymes have specific three-dimensional binding sites. The different spatial arrangements of stereoisomers mean they will interact differently with these sites, leading to variations in binding affinity and efficacy. nih.gov
Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME). Enzymes involved in drug metabolism can exhibit stereoselectivity, processing one isomer more rapidly than another. nih.gov
Rational Drug Design: A thorough understanding of the stereochemical requirements for activity enables more rational drug design. By identifying the active stereoisomer (the eutomer), chemists can focus on synthesizing single-enantiomer drugs, leading to more selective and safer medicines. longdom.org
Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral dihydropyrazinone analogs are essential for elucidating a complete SAR and for the development of optimized therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.orgnih.gov In the context of dihydropyrazinone derivatives, QSAR models serve as powerful tools for predictive analytics, helping to prioritize the synthesis of new analogs and guide lead optimization. nih.govmdpi.com
The QSAR workflow involves several key steps:
Data Collection: A dataset of dihydropyrazinone analogs with their experimentally determined biological activities is compiled.
Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the molecules are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govresearchgate.net
Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized dihydropyrazinone derivatives. frontiersin.org This in silico screening approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. nih.gov QSAR studies can also provide insights into the key molecular features that govern the biological activity, thereby informing the rational design of more potent and selective compounds. mdpi.com
Investigation of Preclinical Biological Activities of 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One and Its Analogs
In Vitro Enzymatic Modulation Studies and Mechanistic Insights
No specific in vitro enzymatic modulation studies for 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one have been reported. However, the pyrazinone core is a recognized pharmacophore in medicinal chemistry, and its derivatives have been shown to interact with various enzymes. For instance, some pyrazinone-containing molecules have been investigated as inhibitors of kinases, reverse transcriptase, and thrombin. rsc.org
Receptor Binding Assays for Target Identification and Affinity Determination
There is no publicly available data from receptor binding assays for this compound. The identification of its specific molecular targets and the determination of its binding affinities would require dedicated screening against a panel of receptors.
Research on structurally analogous compounds offers some insights into potential targets. For example, a series of 3-phenoxypyrazine-2-carboxamide derivatives, which share the phenoxypyrazine core with the compound of interest, have been identified as potent agonists of the G-protein coupled receptor TGR5. nih.gov This suggests that this compound could potentially interact with this or other GPCRs, though this remains speculative without direct experimental evidence.
Table 1: TGR5 Agonist Activity of 3-Phenoxypyrazine-2-carboxamide Analogs This table presents data for compounds structurally related to this compound and is for illustrative purposes only. The activity of the specified compound is unknown.
| Compound ID | Structure | hTGR5 EC50 (nM) |
| 18g | 2-Chloro-3-phenoxypyrazine-2-carboxamide derivative | 1.44 |
| 18k | 2,5-Dichloro-3-phenoxypyrazine-2-carboxamide derivative | 0.58 |
| INT-777 | Reference Agonist | 63 |
Data sourced from nih.gov
Cell-Based Assays for Cellular Response and Pathway Activation/Inhibition
Specific cell-based assay data for this compound is not available. Such assays are crucial for understanding a compound's effect on cellular functions, such as proliferation, apoptosis, and signaling pathway modulation. nih.gov
General studies on pyrazinone derivatives have demonstrated a range of cellular activities. For example, certain pyrazinone-containing compounds have shown antiproliferative effects in human tumor cell lines, suggesting potential as anticancer agents. researchgate.net The aforementioned 3-phenoxypyrazine-2-carboxamide derivatives stimulated GLP-1 secretion in NCI-H716 cells, a human intestinal cell line, which is consistent with their TGR5 agonist activity. nih.gov
In Vivo Preclinical Models for Activity Assessment and Proof-of-Concept Studies
No in vivo preclinical studies for this compound have been published. Animal models are essential for evaluating the efficacy and pharmacokinetic properties of a compound in a living organism. youtube.comscispace.com
For the related 3-phenoxypyrazine-2-carboxamide TGR5 agonists, in vivo studies in C57BL/6 mice demonstrated that these compounds could significantly reduce blood glucose levels and stimulate GLP-1 secretion, providing proof-of-concept for their potential in treating metabolic disorders. nih.gov These findings highlight the potential therapeutic areas that could be explored for this compound, should it exhibit similar biological activity.
Mechanistic Elucidation of Biological Pathways Perturbed by the Compound
The biological pathways perturbed by this compound have not been elucidated. Mechanistic studies are necessary to understand how a compound exerts its biological effects at a molecular level.
Based on the activities of related compounds, several potential pathways could be investigated. If the compound were to act as a TGR5 agonist, it would likely modulate pathways involved in glucose homeostasis and energy expenditure. nih.gov If it were to exhibit kinase inhibitory activity, it could interfere with signaling pathways that are often dysregulated in cancer, such as those involved in cell growth, differentiation, and survival. researchgate.net The pyrazinone ring itself can undergo metabolic activation, leading to the formation of reactive intermediates that can covalently bind to proteins, a mechanism that has been explored for some pyrazinone-containing thrombin inhibitors. acs.org
Advanced Mechanistic Investigations of 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Molecular Docking Studies with Hypothesized Biological Targets
There is no publicly available research detailing molecular docking studies of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one with any hypothesized biological targets.
Binding Kinetics and Thermodynamics Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
No studies were identified that have characterized the binding kinetics or thermodynamics of this compound with any biological molecules using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Proteomic and Metabolomic Profiling in Response to Compound Exposure for Pathway Mapping
There is a lack of published data on the proteomic and metabolomic effects of exposure to this compound, which is necessary for mapping affected cellular pathways.
Gene Expression Profiling and Transcriptomic Analysis to Understand Cellular Response
No gene expression profiling or transcriptomic analysis studies have been published that would provide insight into the cellular response to this compound.
Derivatization Strategies and Synthetic Libraries Based on 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Parallel Synthesis and Combinatorial Chemistry Approaches for Analog Generation
The generation of analog libraries from the 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one scaffold is amenable to high-throughput synthesis methodologies. Parallel synthesis and combinatorial chemistry are powerful tools for rapidly producing a multitude of derivatives for screening purposes. nih.govcapes.gov.br
One effective approach involves a solid-phase synthesis strategy, which facilitates the purification process through simple filtration and washing steps. nih.gov A potential solid-phase synthesis route could commence with the immobilization of a suitable precursor to the pyrazinone ring onto a solid support, such as a Wang or Rink amide resin. nih.gov Subsequent reaction steps, including the introduction of the methyl group at the N-1 position and the formation of the pyrazinone ring, can be carried out in a parallel format using multi-well plates or automated synthesizers.
Table 1: Exemplary Parallel Synthesis Scheme for this compound Analogs
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Resin Loading | Amino acid derivative, solid support (e.g., Wang resin), coupling agent (e.g., DIC/HOBt) | Immobilization of the pyrazinone precursor. |
| 2 | N-Methylation | Methyl iodide, base (e.g., NaH) | Introduction of the methyl group at the N-1 position. |
| 3 | Ring Formation | α-keto ester, cyclization conditions | Construction of the dihydropyrazinone ring. |
| 4 | Introduction of Phenoxy Group | Substituted phenol (B47542), coupling conditions | Diversification at the C-3 position. |
| 5 | Cleavage | Trifluoroacetic acid (TFA) | Release of the final products from the solid support. |
This table presents a generalized and interactive scheme for the parallel synthesis of a library of analogs.
Regioselective Functionalization of the Pyrazinone Ring System
The pyrazinone ring of this compound possesses distinct reactive sites that can be selectively functionalized to introduce further chemical diversity. The primary positions for electrophilic and nucleophilic attack, as well as for metal-catalyzed C-H activation, need to be considered for achieving regioselectivity.
While the target molecule itself is not halogenated, the principles of regioselective functionalization can be extrapolated from studies on related dihalopyrazinones. nih.gov In those systems, the C-3 and C-5 positions are often targeted for selective derivatization. nih.gov For this compound, the likely sites for functionalization on the pyrazinone core are the C-5 and C-6 positions.
Directed C-H activation is a powerful strategy for the regioselective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, can be employed to selectively activate specific C-H bonds, guided by the directing effect of existing functional groups within the molecule.
Table 2: Potential Regioselective Functionalization Reactions on the Pyrazinone Ring
| Position | Reaction Type | Exemplary Reagents and Catalyst | Resulting Functional Group |
| C-5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| C-6 | Friedel-Crafts Acylation | Acetyl chloride, Lewis acid (e.g., AlCl₃) | Acetyl |
| C-5/C-6 | C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand | Aryl |
This interactive table outlines potential regioselective reactions for modifying the pyrazinone core.
Diversification of the Phenoxy Substituent via Coupling Reactions
The phenoxy group at the C-3 position offers a valuable handle for extensive diversification through various cross-coupling reactions. To achieve this, the phenoxy ring would typically first need to be functionalized, for instance, through electrophilic halogenation to introduce a reactive handle such as a bromo or iodo substituent.
Once a halogenated phenoxy derivative is obtained, a range of palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of substituents. nobelprize.org The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds by reacting the halogenated precursor with boronic acids or esters. nobelprize.org This enables the introduction of various aryl, heteroaryl, and alkyl groups.
The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds. nih.gov This reaction would allow for the coupling of the halogenated phenoxy intermediate with a diverse range of primary and secondary amines, leading to a library of amino-substituted analogs.
Table 3: Cross-Coupling Reactions for Diversification of the Phenoxy Substituent
| Coupling Reaction | Catalyst System (Exemplary) | Coupling Partner | Introduced Substituent |
| Suzuki-Miyaura | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Arylboronic acid | Aryl group |
| Heck | Pd(OAc)₂, phosphine (B1218219) ligand | Alkene | Alkenyl group |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, base | Terminal alkyne | Alkynyl group |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., BINAP) | Amine | Amino group |
| Stille | Pd(PPh₃)₄ | Organostannane | Various organic groups |
This interactive table details various cross-coupling reactions applicable to the functionalized phenoxy moiety.
Catalyst Development for Efficient and Selective Derivatization Reactions
The efficiency and selectivity of the aforementioned derivatization strategies are heavily reliant on the development of suitable catalysts. For the palladium-catalyzed cross-coupling reactions, the choice of ligand is critical in controlling the reactivity and stability of the catalytic species. researchgate.net Ligands such as bulky electron-rich phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have shown great success in facilitating challenging coupling reactions. researchgate.net
For C-H activation reactions, the development of catalysts with high regioselectivity is a key area of research. Catalytic systems based on palladium, rhodium, and iridium, often in combination with specific directing groups, are being explored to achieve precise functionalization of C-H bonds. mdpi.com The optimization of reaction conditions, including the choice of solvent, temperature, and additives, is also crucial for achieving high yields and selectivities.
Recent advancements in catalysis also include the development of more sustainable and environmentally friendly catalytic systems. This includes the use of earth-abundant metal catalysts, such as iron and copper, as well as the development of reactions that can be performed in greener solvents, such as water or ethanol.
Table 4: Catalyst Systems for Derivatization Reactions
| Reaction Type | Catalyst | Ligand (if applicable) | Key Advantages |
| Suzuki-Miyaura Coupling | Palladium(II) acetate | SPhos | High activity for a broad range of substrates. |
| Buchwald-Hartwig Amination | Tris(dibenzylideneacetone)dipalladium(0) | Xantphos | Effective for C-N bond formation with a variety of amines. |
| C-H Activation | Iridium complex | Bipyridine derivative | High regioselectivity for directed C-H functionalization. |
| Heck Coupling | Palladium on carbon | - | Heterogeneous catalyst, easy to remove from the reaction. |
This interactive table provides an overview of catalyst systems relevant to the derivatization of the target compound.
Future Research Directions and Unexplored Avenues for 1 Methyl 3 Phenoxy 1,2 Dihydropyrazin 2 One
Integration with Advanced Materials Science (e.g., Supramolecular Assemblies, Smart Materials)
The unique architecture of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one, featuring both hydrogen bond donors and acceptors, as well as aromatic regions, makes it an attractive candidate for the development of advanced materials. The exploration of its potential in supramolecular chemistry and smart materials could lead to innovative technologies.
Future research could focus on the design of supramolecular assemblies based on the this compound scaffold. These assemblies, formed through non-covalent interactions like hydrogen bonding and π-π stacking, could exhibit unique photophysical or electronic properties. nih.govifmmi.com The ability of such materials to self-assemble into ordered structures could be harnessed for applications in organic electronics, sensing, and catalysis.
Furthermore, the incorporation of this dihydropyrazinone derivative into polymeric structures could lead to the creation of "smart" materials. These materials could be designed to respond to external stimuli such as pH, temperature, or light. nus.edu.sgmdpi.comspringernature.comresearchgate.net For instance, polymers functionalized with the this compound moiety might exhibit tunable solubility or conformational changes, making them suitable for applications in drug delivery systems, self-healing materials, or adaptive coatings.
A hypothetical research direction could involve the synthesis of liquid crystal elastomers incorporating the dihydropyrazinone core. The inherent rigidity of the heterocyclic ring combined with the flexible phenoxy group could induce liquid crystalline phases, leading to materials that can change shape or color in response to stimuli.
Application in Chemical Biology as Probes for Biological System Interrogation
The development of chemical probes is crucial for understanding complex biological processes. pageplace.de this compound can serve as a foundational scaffold for the design of novel chemical probes to interrogate biological systems. Its relatively simple structure allows for facile chemical modification to introduce reporter tags (e.g., fluorophores, biotin) or photoreactive groups. nih.govmdpi.comnih.govresearchgate.net
A key area of future research would be the synthesis of a library of derivatives of this compound to identify compounds with specific biological activities. Once a bioactive derivative is identified, it could be further functionalized to create a chemical probe. For example, a fluorescent tag could be attached to visualize the subcellular localization of the compound's biological target.
Moreover, the development of photoaffinity probes based on this scaffold could be a powerful strategy for target identification. nih.gov By incorporating a photoreactive group, such as a diazirine or benzophenone, the probe can be covalently cross-linked to its binding partner upon UV irradiation, enabling subsequent identification by proteomics techniques. nih.govresearchgate.net This approach would be invaluable for elucidating the mechanism of action of novel bioactive compounds derived from the this compound core.
| Probe Type | Potential Application | Reporter Group Example |
| Fluorescent Probe | Cellular imaging and target localization | Fluorescein, Rhodamine |
| Affinity Probe | Target pull-down and identification | Biotin |
| Photoaffinity Probe | Covalent labeling of target proteins | Diazirine, Benzophenone |
Development of Novel, Sustainable Synthetic Methodologies for Related Heterocyclic Scaffolds
While the synthesis of 2(1H)-pyrazinones is established, there is always a need for more efficient, sustainable, and diverse synthetic methods. rsc.orgnih.gov Future research in this area could focus on the development of green synthetic routes to this compound and its analogs. This could involve the use of environmentally benign solvents, catalytic methods, and energy-efficient reaction conditions, such as microwave-assisted synthesis. kuleuven.befrontiersin.org
Furthermore, the development of solid-phase synthesis methods for dihydropyrazinone scaffolds would facilitate the high-throughput synthesis of compound libraries. kuleuven.be This would be particularly advantageous for medicinal chemistry programs aimed at optimizing the biological activity of this class of compounds. Research into novel catalytic systems, such as those based on earth-abundant metals, could also lead to more sustainable and cost-effective synthetic protocols. mdpi.comnih.gov
Exploration of Additional Biological Target Classes at the Preclinical Research Level
The biological activities of dihydropyrazinone and related heterocyclic compounds are diverse, with reported activities including antiviral, and enzyme inhibitory effects. nih.gov However, the full therapeutic potential of the this compound scaffold remains largely unexplored. Future preclinical research should aim to screen this compound and its derivatives against a wide range of biological targets.
Given the structural similarity of the dihydropyrazinone core to other biologically active heterocycles, it is plausible that derivatives of this compound could interact with various protein classes, such as kinases, proteases, or G-protein coupled receptors. nih.govmdpi.comnih.gov High-throughput screening campaigns could be employed to identify initial hits, which could then be further optimized through structure-activity relationship (SAR) studies.
Another area of interest is the investigation of this compound's potential as an antimicrobial or anticancer agent. Many nitrogen-containing heterocycles exhibit potent activity against pathogenic microorganisms and cancer cell lines. mdpi.comopenaccessjournals.com Preclinical studies could involve in vitro assays to determine the compound's efficacy against a panel of bacteria, fungi, and cancer cell lines, followed by in vivo studies in animal models for promising candidates. The diverse biological activities of similar scaffolds like dihydropyridines further underscore the potential for discovering novel therapeutic applications. nih.govresearchgate.neteurekaselect.comdrugbank.comignited.in
| Potential Therapeutic Area | Rationale |
| Oncology | Many heterocyclic compounds exhibit anticancer properties. |
| Infectious Diseases | Nitrogen-containing heterocycles are a known source of antimicrobial agents. |
| Neurology | Structural similarities to compounds active in the central nervous system. |
| Inflammation | Certain pyrazinone derivatives have shown anti-inflammatory potential. |
Q & A
Q. What toxicological assessments are critical before progressing to in vivo studies?
- Methodological Answer:
- In Vitro Cytotoxicity: Screen against HepG2 (liver) and HEK293 (kidney) cells using MTT assays .
- hERG Channel Inhibition: Patch-clamp assays to assess cardiac liability .
- Ames Test: Evaluate mutagenicity with TA98 and TA100 bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
